1-[2-Methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
Description
Properties
IUPAC Name |
1-(2-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-16(12(2)23)17(13-6-5-9-19-10-13)22-15-8-4-3-7-14(15)21-18(22)20-11/h3-10,17H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKAEUOYMUVOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CN=CC=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-Methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Construction of the Pyrimido[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors, such as o-phenylenediamine and pyrimidine derivatives, under acidic or basic conditions.
Attachment of the Ethanone Group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Key Structural Features and Reactivity Hotspots
The compound’s reactivity is governed by:
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Ethanone group : Prone to nucleophilic substitutions, condensations, and enaminone formation.
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Pyridine ring : Participates in π-stacking, coordination chemistry, and electrophilic substitutions.
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Dihydropyrimido-benzimidazole core : Stabilizes charge transfer and facilitates cyclization reactions.
Alkylation and Functionalization of the Ethanone Group
The ethanone substituent undergoes alkylation and alcoholysis to yield derivatives with modified electronic properties:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylation | Methyl iodide, NaOMe, reflux in MeOH | S-Methylated derivative | 85% | |
| Alcoholysis | NaOMe, MeOH, 60°C | Methoxy-substituted analog | 78% |
These modifications enhance solubility and alter binding affinities for biological targets.
Enaminone Formation and Cycloadditions
The ethanone reacts with dimethylformamide-dimethylacetal (DMF-DMA) to form an enaminone intermediate, enabling further heterocyclic syntheses:
Mechanism :
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Enaminone synthesis :
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Cyclization with aminopyrazoles :
| Substrate | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| 5-Amino-3-methylpyrazole | Pyrazolo[1,5-a]pyrimidine derivative | AcOH, 12 h reflux | 72% |
This strategy diversifies the compound’s scaffold for structure-activity relationship studies .
Condensation with Hydrazines and Amines
The ethanone group reacts with hydrazines to form hydrazones, which cyclize into fused heterocycles:
Example Reaction :
| Reagent | Product | Key Application | Source |
|---|---|---|---|
| Hydrazine hydrate | Pyrazole-fused derivative | Anticancer agents | |
| Hydroxylamine | Isoxazole-fused analog | Antimicrobial scaffolds |
Acetylation and Esterification
The ethanone undergoes acetylation under anhydrous conditions:
Reaction :
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Acetic anhydride, Δ | Acetylated derivative | 68% |
Acetylated derivatives show improved metabolic stability in pharmacokinetic studies .
Mechanistic Insights
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Microwave-assisted synthesis (e.g., Maghnite-H+ catalysis) reduces reaction times to 1 hour vs. 24 hours under conventional heating .
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Ultrasound irradiation enhances yields (85–89%) by promoting cavitation-driven molecular collisions .
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Regioselectivity in cyclizations is controlled by steric effects of the pyridin-3-yl substituent .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-[2-Methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone exhibit anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models by inducing apoptosis in cancer cells.
Antimicrobial Properties
The compound has also been studied for its potential antimicrobial activities. Preliminary investigations suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. The mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The research highlighted the compound's ability to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to control groups.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting potential as a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-[2-Methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Ethyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate (CAS 727405-62-1)
- Molecular Formula : C₁₉H₁₈N₄O₂
- MW : 334.38
- Key Differences :
1-(4-Methylpyrimido[1,2-a]benzimidazol-3-yl)ethanone (CAS 890088-16-1)
- Molecular Formula : C₁₃H₁₁N₃O
- MW : 225.25
- Key Differences :
1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone (CAS 29096-60-4)
Substituent Effects on Bioactivity
Biological Activity
1-[2-Methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone is a heterocyclic compound notable for its complex structure, which includes a benzimidazole core fused with pyrimidine and pyridine moieties. This structural diversity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions. For instance, it can be synthesized from 2-(1,2-dihydro-2-oxo-1-phenyl-5-(pyridin-2-yl)pyridin-3-yl) benzaldehyde and N-(substituted phenyl)-3-oxobutanamide under acid-catalyzed conditions. Characterization of the compound is often performed using techniques such as mass spectrometry, IR spectroscopy, and NMR spectroscopy to confirm its structure and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve the inhibition or activation of enzymes or receptors, leading to various pharmacological effects. The exact mechanisms are still under investigation but suggest potential applications in cancer therapy and other therapeutic areas.
Biological Activities
The compound has been evaluated for several biological activities:
Anticancer Activity
Research indicates that derivatives of compounds similar to this compound exhibit anticancer properties by acting as inhibitors of key enzymes involved in cancer cell proliferation. For example, some studies have highlighted its potential as an inhibitor of Aurora-A kinase, a target in cancer therapy .
Antimicrobial Properties
The compound's structural features suggest possible antimicrobial activity. Benzimidazole derivatives have historically shown effectiveness against various pathogens, including bacteria and fungi. The presence of the pyridine ring could enhance these effects due to its electron-withdrawing properties .
Other Pharmacological Effects
Additionally, there is emerging evidence that compounds in this class may possess antiviral properties. Some studies have indicated that related structures can inhibit viral replication through interference with viral enzymes .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Q & A
Q. What are the established synthetic routes for 1-[2-Methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone?
A one-pot multicomponent reaction is the primary method, involving heterocyclic ketene aminals and aromatic aldehydes. For example, reacting 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aldehydes under reflux conditions yields the target compound. Precipitation from the reaction medium simplifies purification .
Q. What spectroscopic methods are recommended for characterizing this compound?
Key methods include:
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
- NMR (¹H/¹³C) : Resolves aromatic protons (δ 7.0–8.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm).
- TOF-MS : Confirms molecular weight (304.3 g/mol) and fragmentation patterns .
Q. How does the compound’s fused heterocyclic structure influence its reactivity?
The pyridin-3-yl and benzimidazole moieties enhance π-π stacking and hydrogen-bonding interactions. The ethanone group at position 3 acts as an electrophilic site for nucleophilic substitutions, enabling derivatization (e.g., enamine formation) .
Q. What safety precautions are necessary when handling this compound?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust.
- Store in sealed containers away from ignition sources, as decomposition may release toxic gases (e.g., CO, NOₓ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multicomponent syntheses?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst screening : Acidic or basic catalysts (e.g., ammonium acetate) accelerate cyclization.
- Temperature control : Reflux (~100–120°C) balances reaction rate and byproduct suppression.
Monitor reaction progress via TLC and adjust stoichiometry to minimize side products .
Q. What strategies resolve contradictions in spectroscopic data interpretation?
- Comparative analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., pyrido[1,2-a]benzimidazoles) .
- High-resolution MS : Use TOF-MS to distinguish between isobaric species and confirm molecular formulas .
- X-ray crystallography : Resolve ambiguities in regiochemistry or tautomerism if single crystals are obtainable .
Q. How do solvent polarity and temperature affect the compound’s stability?
Q. What computational methods predict electronic properties relevant to its reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
